4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
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Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C10H17N3O. This compound features a cyclohexane ring substituted with an amine group and a 1,2,4-oxadiazole ring. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclohexanone derivative with an amidoxime, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of acyl chlorides and base catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Uniqueness
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is unique due to the presence of both the cyclohexane ring and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3O/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7/h7-8H,2-6,11H2,1H3 |
InChI Key |
DXUJGHOMRZXSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(CC2)N |
Origin of Product |
United States |
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